AM-103 free acid
Overview
Description
AM-103 Free Acid is a bio-active chemical.
Scientific Research Applications
Lanthanide and Actinide Contractions : This study discusses the chemistry of elements with a nuclear charge greater than 105, providing theoretical estimates of their physical and chemical properties. This research is important for understanding the properties of superheavy elements (Seth, Dolg, Fulde, & Schwerdtfeger, 1995).
Zn-BTC MOFs Synthesis : In the field of material science, this study describes the synthesis of three zinc-trimesic acid (Zn-BTC) MOFs, including BIT-103, which exhibit extraordinary catalytic performance. This highlights the potential of such materials in catalysis and other applications (Huang et al., 2014).
Nb–1Zr/C-103 Vapor Anode AMTEC Cell : This paper presents the performance analyses of a Nb–1Zr/C-103 vapor anode multi-tube alkali-metal thermal-to-electric conversion cell, demonstrating its potential in power generation (El-Genk & King, 2001).
Antioxidative Action of Zinc-Carnosine Compound Z-103 : Here, the focus is on the anti-free radical action of Z-103, a compound of zinc and carnosine, in the context of its anti-ulcer action (Tanigawa et al., 1990).
Laminar Free Convection in a Vertical Slot : This study, although not directly related to AM-103, involves the investigation of fluid dynamics and thermodynamics in a system specified by parameters including A ≈ 10^3, which could provide insights relevant to the study of similar compounds or materials (Elder, 1965).
Synthesis of Radiolabeled Beta-Ruthenocenylalanine : This research involves the preparation of carrier-free beta-[103,106Ru] ruthenocenylalanine for potential use in medical imaging, demonstrating the application of isotopes in healthcare (Soine, Guyer, & Knapp, 1984).
Properties
CAS No. |
936349-47-2 |
---|---|
Molecular Formula |
C36H39N3O4S |
Molecular Weight |
609.8 g/mol |
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C36H39N3O4S/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26/h7-19,21H,20,22-23H2,1-6H3,(H,40,41) |
InChI Key |
DGCSBHYGDCRAOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-103 Free Acid; UNII-B1Z78DJ75Y; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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